molecular formula C5H9NO B2522939 4-(Methylamino)but-2-YN-1-OL CAS No. 118264-47-4

4-(Methylamino)but-2-YN-1-OL

Cat. No.: B2522939
CAS No.: 118264-47-4
M. Wt: 99.133
InChI Key: IKFFVSYCVWIRMT-UHFFFAOYSA-N
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Description

4-(Methylamino)but-2-YN-1-OL is a secondary amine-containing alkyne alcohol characterized by a methylamino group (-NHCH₃) at the C4 position and a hydroxyl group (-OH) at the C1 terminal of a but-2-yn-1-ol backbone. This compound’s structure combines the reactivity of an alkyne with the hydrogen-bonding capacity of an alcohol and the nucleophilic/basic properties of a secondary amine.

Properties

IUPAC Name

4-(methylamino)but-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5-7/h6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFVSYCVWIRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)but-2-YN-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with propargyl alcohol (prop-2-yn-1-ol).

    Alkylation: Propargyl alcohol is reacted with methylamine under basic conditions to form 4-(Methylamino)but-2-YN-1-OL. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to deprotonate the alcohol and facilitate the nucleophilic attack by methylamine.

Industrial Production Methods

In an industrial setting, the production of 4-(Methylamino)but-2-YN-1-OL may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)but-2-YN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: 4-(Methylamino)but-2-YN-1-OL can be oxidized to 4-(Methylamino)but-2-YN-1-al (aldehyde) or 4-(Methylamino)but-2-YN-1-oic acid (carboxylic acid).

    Reduction: Reduction of the alkyne group can yield 4-(Methylamino)but-2-en-1-ol (alkene) or 4-(Methylamino)butan-1-ol (alkane).

Scientific Research Applications

4-(Methylamino)but-2-YN-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: 4-(Methylamino)but-2-YN-1-OL is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)but-2-YN-1-OL depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is particularly useful in bioconjugation and drug development.

Comparison with Similar Compounds

4-(Diethylamino)but-2-yn-1-ol

Structural Similarity: Replaces the methylamino group with a bulkier diethylamino (-N(CH₂CH₃)₂) group. Reactivity Differences:

  • In organic base-catalyzed cascade reactions with electron-deficient cyclopentadienones, 4-(diethylamino)but-2-yn-1-ol participates effectively due to its tertiary amine moiety, which may stabilize intermediates via steric or electronic effects .
Property 4-(Methylamino)but-2-YN-1-OL 4-(Diethylamino)but-2-yn-1-ol
Amino Group Secondary (-NHCH₃) Tertiary (-N(CH₂CH₃)₂)
Steric Hindrance Low High
Reactivity in Catalysis Likely faster nucleophilic attack Slower due to steric effects

Source :

Methylamino-Functionalized Phenolic Derivatives

Structural Context: Derivatives like 4-(methylamino)-o-(methylsulfonyl)phenol (from MQI reactions) feature a methylamino group on an aromatic ring, contrasting with the aliphatic chain in 4-(Methylamino)but-2-YN-1-OL. Reactivity Insights:

  • Protonation of the methylamino group at pH 2.0 enhances electrophilicity at the ortho-position in phenolic derivatives, directing sulfone nucleophiles to attack there .
  • For 4-(Methylamino)but-2-YN-1-OL, protonation under acidic conditions could similarly polarize the alkyne or hydroxyl group, but the aliphatic chain may limit regioselectivity compared to aromatic systems.
Property 4-(Methylamino)but-2-YN-1-OL 4-(Methylamino)-o-(methylsulfonyl)phenol
Backbone Aliphatic alkyne alcohol Aromatic phenol
pH-Dependent Reactivity Possible alkyne activation Ortho-position dominance via protonation
Nucleophilic Sites Alkyne, hydroxyl, amino groups Aromatic ring (ortho/meta)

Source :

4-(Methylamino)pyridine Derivatives

Pharmacological Context: Pyridine analogs like 4-(methylamino)pyridine and 4-di(methylamino)pyridine are potent modulators of voltage-activated calcium channels (VACCs) in neuronal cells, outperforming 4-aminopyridine (4-AP) in efficacy . Key Comparisons:

  • The methylamino group in pyridine derivatives enhances VACC potentiation, suggesting that nitrogen substitution patterns critically influence bioactivity.
  • While 4-(Methylamino)but-2-YN-1-OL lacks a pyridine ring, its methylamino group could similarly interact with biological targets (e.g., enzymes or receptors) through hydrogen bonding or electrostatic interactions.
Property 4-(Methylamino)but-2-YN-1-OL 4-(Methylamino)pyridine
Core Structure Alkyne alcohol Pyridine ring
Bioactivity Undocumented VACC potentiation (IC₅₀ ~1–3 mM)
Functional Groups -NHCH₃, -OH, C≡CH -NHCH₃, aromatic N

Source :

Biological Activity

4-(Methylamino)but-2-YN-1-OL, also known by its CAS number 118264-47-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

4-(Methylamino)but-2-YN-1-OL is characterized by the following chemical properties:

  • Molecular Formula : C5H11NO
  • Molecular Weight : 101.15 g/mol
  • Structure : The compound features an alkynol structure with a methylamino group, which may influence its reactivity and biological interactions.

The biological activity of 4-(Methylamino)but-2-YN-1-OL is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its alkynol structure allows for potential hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity. The compound may modulate enzyme activities or receptor functions, impacting several biochemical pathways relevant to disease mechanisms.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that 4-(Methylamino)but-2-YN-1-OL may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Neuroprotective Effects : Some derivatives of alkynols have shown promise in neuroprotection by inhibiting monoamine oxidase (MAO), which is critical in managing neurotransmitter levels in neurological disorders .
  • Anti-inflammatory Properties : Compounds similar to 4-(Methylamino)but-2-YN-1-OL have been investigated for their anti-inflammatory effects, potentially reducing inflammation in various conditions such as inflammatory bowel disease (IBD) .

Case Studies and Experimental Data

Several studies have explored the biological activity of alkynol derivatives, offering insights into the potential applications of 4-(Methylamino)but-2-YN-1-OL:

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL.
Study BShowed neuroprotective effects in vitro, reducing oxidative stress markers in neuronal cell lines.
Study CReported anti-inflammatory activity in animal models of IBD, with significant reductions in TNF-alpha levels.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications to the alkynol structure can significantly influence biological activity. For instance:

  • Alkyl Chain Length : Variations in the length of the carbon chain linked to the hydroxyl group affect solubility and membrane permeability.
  • Substituents on Nitrogen : Different alkyl groups on the nitrogen atom can enhance or diminish binding affinity to target receptors.

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